4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
This compound belongs to the imidazo[4,5-c]pyridine class, a bicyclic heterocyclic system with a carboxylic acid substituent at position 6 and a 3,4-dimethoxyphenyl group at position 4. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and modulate electronic properties compared to halogenated analogs.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-11-4-3-8(5-12(11)22-2)13-14-9(16-7-17-14)6-10(18-13)15(19)20/h3-5,7,10,13,18H,6H2,1-2H3,(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRCYYCLHCGDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization with a pyridine derivative under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, quinone derivatives, and reduced alcohol or aldehyde forms of the compound.
Scientific Research Applications
Physical Properties
- Melting Point : The melting point is typically in the range of 220–225 °C.
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its structural features that allow for interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine compounds have shown promising anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
Several studies have reported the antimicrobial efficacy of similar compounds against a range of pathogens including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Neuropharmacology
The neuroprotective effects of imidazo[4,5-c]pyridine derivatives are being explored for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells .
Synthesis of Novel Derivatives
The synthesis of novel derivatives of 4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has been a focus area. Synthetic modifications can enhance pharmacological properties or reduce toxicity. For example:
- Synthesis Pathways : Various synthetic routes have been developed involving condensation reactions with substituted phenyl groups to yield derivatives with enhanced bioactivity.
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are routinely used to characterize synthesized compounds and confirm their structures.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of a synthesized derivative against breast cancer cell lines (MCF-7). The derivative showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, suggesting strong antimicrobial activity.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-(3,4-dimethoxyphenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid with its analogs:
*Calculated molecular weight (dihydrochloride salt in has MW 328.39).
†CAS corresponds to the dihydrochloride salt.
Key Observations:
- Steric Considerations : The 2-methoxyphenyl analog () has less steric hindrance than the 3,4-dimethoxy derivative, which may influence binding to target proteins.
- Stereochemistry : The (6S)-configured 2,3-dimethoxyphenyl isomer () highlights the role of chirality in biological activity, though specific data are unavailable.
Biological Activity
The compound 4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a member of the imidazopyridine family, which has garnered attention for its potential biological activities. This article provides an overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with a molecular formula of and a molecular weight of 288.30 g/mol. Its structure features a dimethoxyphenyl group attached to an imidazopyridine ring system.
Antimicrobial Activity
Research has indicated that derivatives of imidazopyridine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial and Antifungal Properties : Compounds similar to the target compound have shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The zones of inhibition were measured in cm and compared to standard antibiotics like vancomycin and amphotericin .
The biological activity is often linked to the ability of these compounds to inhibit key enzymes involved in microbial growth and survival. For example:
- Inhibition of Protein Geranylgeranylation : Some imidazopyridines have been identified as inhibitors of Rab geranylgeranyl transferase (RGGT), which is crucial for the prenylation of proteins involved in cell signaling pathways. Disruption of this process can lead to impaired cellular functions in cancer cells .
Study 1: Antimicrobial Efficacy
In a study assessing the efficacy of various imidazopyridine derivatives against microbial pathogens:
- Methodology : Compounds were synthesized and tested for activity against gram-positive and gram-negative bacteria.
- Results : Compound 4h demonstrated the highest antibacterial activity with significant inhibition zones compared to control groups .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of imidazopyridine derivatives:
- Cell Lines Tested : Human cervical carcinoma (HeLa) cells were used to evaluate the cytotoxic effects.
- Findings : Certain derivatives showed potent antiproliferative effects with IC₅₀ values in the low micromolar range, indicating potential for further development as anticancer agents .
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step organic reactions, including cyclization of precursors like 2-aminopyridine derivatives with aldehydes/ketones under acidic/basic conditions. Key steps include:
- Cyclization : Use anhydrous solvents (e.g., THF) under inert atmospheres to minimize side reactions .
- Purification : Column chromatography with gradients (e.g., 10–50% ethyl acetate in hexane) or preparative HPLC for high-purity isolation .
- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of trifluoromethylphenyl reagent) and monitor reaction progress via TLC/LC-MS .
Q. How is the compound’s structural integrity confirmed?
Methodological validation combines:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and hydrogen bonding (e.g., 6-carboxylic acid proton at δ 12–14 ppm) .
- X-ray crystallography : Resolve spatial arrangement of the imidazo[4,5-c]pyridine core and dimethoxyphenyl group .
- HRMS : Confirm molecular formula (e.g., C₁₉H₂₁N₃O₅) with <2 ppm mass error .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition : Fluorescence polarization assays for kinase/phosphatase targets, using ATP/NADH cofactors .
- Cell viability : MTT assays (IC₅₀ determination) in cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM concentrations .
- Binding affinity : Surface plasmon resonance (SPR) with immobilized receptors (KD calculation) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Substituent variation : Synthesize analogs with halogen (Cl, F), alkyl (methyl, isopropyl), or electron-withdrawing (NO₂) groups at the 3,4-dimethoxyphenyl position .
- Bioactivity profiling : Compare IC₅₀ values across analogs in dose-response assays (0.1–100 μM) .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with targets (e.g., EGFR, COX-2) .
Q. How to resolve contradictions in bioactivity data between studies?
- Assay validation : Replicate experiments with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) .
- Impurity analysis : Conduct HPLC-MS to check for synthetic byproducts (e.g., unreacted intermediates) that may skew results .
- Target selectivity panels : Test against off-target receptors (e.g., GPCRs, ion channels) to rule out nonspecific effects .
Q. What computational methods predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <3), aqueous solubility, and CYP450 inhibition .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to identify major metabolites .
- Blood-brain barrier (BBB) penetration : Apply PAMPA-BBB assays or in silico models (e.g., BBB Predictor) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
